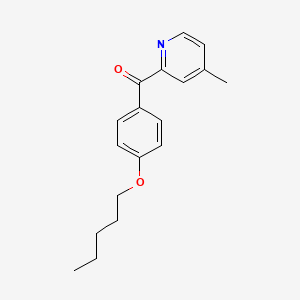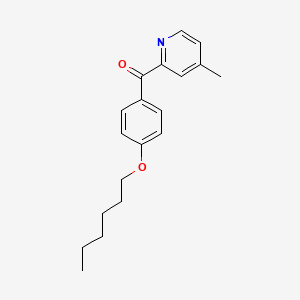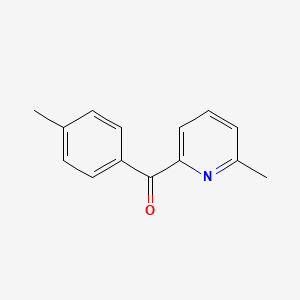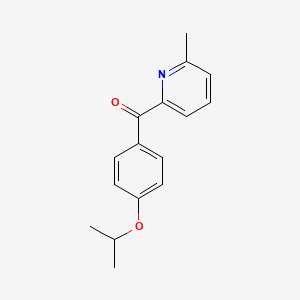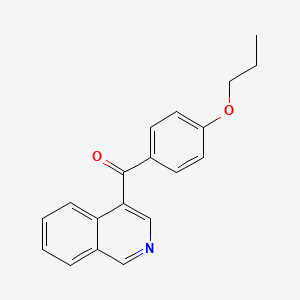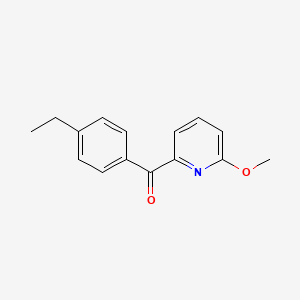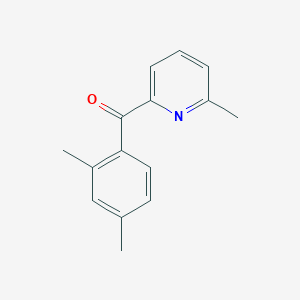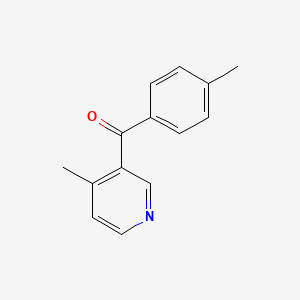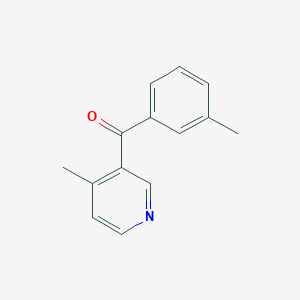
3-(3-Methylbenzoyl)-4-methylpyridine
Vue d'ensemble
Description
3-Methylbenzoyl chloride is an organic compound used as an intermediate in organic synthesis . It’s also known as m-Toluoyl chloride . It’s a clear colorless to light brown liquid .
Synthesis Analysis
The synthesis of similar compounds like 3-Methylbenzoyl chloride involves the reaction of m-Toluic acid with thionyl chloride and N,N-dimethylformamide . Another example is the synthesis of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
Molecular Structure Analysis
The molecular structure of 3-Methylbenzoyl chloride consists of a benzene ring attached to a carbonyl group (C=O) and a chlorine atom . The molecular formula is C8H7ClO .
Chemical Reactions Analysis
3-Methylbenzyl chloride is used as an organic light-emitting diode and as an intermediate in organic synthesis .
Physical And Chemical Properties Analysis
3-Methylbenzoyl chloride is a liquid at room temperature with a density of 1.214 g/mL at 25 °C . It has a boiling point of 123-125 °C/15 mmHg .
Applications De Recherche Scientifique
Supramolecular Chemistry and Crystal Engineering
- The compound's structural framework is explored through hydrogen-bonded supramolecular associations in organic acid–base salts. Studies have shown the formation of proton-transfer complexes with aromatic carboxylic acids, which adopt supramolecular heterosynthons. These interactions are critical for understanding the self-assembly processes in crystal engineering and designing new molecular materials with desired properties (Khalib et al., 2014).
Molecular and Crystal Structure Analysis
- Research involving the molecular and crystal structure of organic acid-base salts from derivatives of methylpyridine has been carried out to understand the ionic nature, proton transfer, and supramolecular architectures. These studies provide insights into the role of noncovalent interactions in crystal packing and framework structures, which are essential for developing functional molecular crystals (Thanigaimani et al., 2015).
Synthesis and Characterization of Novel Compounds
- Novel benzo-15-crown-5 ethers with Schiff base substitutions have been synthesized and characterized to study their complexes and structural properties. These compounds contribute to the field of coordination chemistry and offer potential applications in sensing, catalysis, and material science (Hayvalı et al., 2003).
Advanced Material Science
- The compound's derivatives are utilized in the design and synthesis of materials with unique properties, such as nonlinear optical materials and molecular switches. These applications are significant in the development of advanced functional materials for electronics, photonics, and information technology (Sliwa et al., 2005).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(3-methylphenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-4-3-5-12(8-10)14(16)13-9-15-7-6-11(13)2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMXXHJCGXQFJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=C(C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylbenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



